molecular formula C9H5NO3S B13121977 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid

2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid

Cat. No.: B13121977
M. Wt: 207.21 g/mol
InChI Key: MWBYIIFVDFSAPN-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of catalytic quantities of glacial acetic acid in ethanol to create the desired compounds . These methods are designed to be efficient and scalable, allowing for the large-scale production of benzothiazole derivatives for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol, dioxane, and dichloromethane, with temperatures ranging from room temperature to elevated temperatures (e.g., 105°C) .

Major Products Formed

The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can exhibit a wide range of biological activities .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Other derivatives may interact with different molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to exhibit a distinct set of biological activities and chemical reactivity

Properties

Molecular Formula

C9H5NO3S

Molecular Weight

207.21 g/mol

IUPAC Name

2-(1,3-benzothiazol-6-yl)-2-oxoacetic acid

InChI

InChI=1S/C9H5NO3S/c11-8(9(12)13)5-1-2-6-7(3-5)14-4-10-6/h1-4H,(H,12,13)

InChI Key

MWBYIIFVDFSAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(=O)O)SC=N2

Origin of Product

United States

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